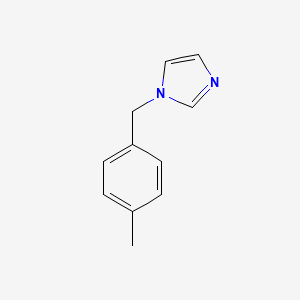

1-(4-methylbenzyl)-1H-imidazole

Description

1-(4-Methylbenzyl)-1H-imidazole (CAS 18994-86-0) is a nitrogen-containing heterocyclic compound featuring an imidazole ring substituted with a 4-methylbenzyl group. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry, materials science, and coordination chemistry. Its derivatives are explored for applications ranging from antimicrobial agents to fluorescent materials .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-2-4-11(5-3-10)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXGQHAFADWCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-(4-methylbenzyl)-1H-imidazole is a chemical compound belonging to the imidazole class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a 4-methylbenzyl group attached to the imidazole ring. The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the benzyl group enhances its lipophilicity, which may contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of the enzyme Enoyl-[acyl-carrier-protein] reductase (FabI) in Escherichia coli. This enzyme plays a crucial role in fatty acid synthesis. By inhibiting FabI, the compound disrupts lipid metabolism, which can lead to bactericidal effects against certain pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it can effectively inhibit the growth of these bacteria, making it a candidate for developing new antibacterial agents .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Its efficacy against fungal pathogens suggests potential applications in treating fungal infections.

Other Pharmacological Effects

The compound has also been investigated for additional pharmacological activities, such as:

- Anti-inflammatory effects.

- Antitumor properties.

- Antidiabetic activity.

These activities are attributed to its ability to modulate various biochemical pathways and inhibit specific enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. 1-(4-methylbenzyl)-1H-imidazole has been investigated for its effectiveness against various bacterial strains, particularly due to its ability to inhibit key enzymes involved in bacterial fatty acid synthesis, such as Enoyl-acyl-carrier-protein reductase (FabI) found in Escherichia coli .

- Antifungal Properties : The compound has also shown promise in antifungal applications, with studies suggesting mechanisms that disrupt fungal cell wall synthesis .

-

Chemical Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including oxidation and substitution reactions .

- Synthesis of Novel Derivatives : The compound's structure allows for the derivatization to produce new compounds with potential therapeutic applications .

-

Biochemical Research

- Enzyme Inhibition Studies : The inhibition of FabI by this compound has been extensively studied, revealing insights into the biochemical pathways affected by this compound. This research is pivotal for understanding how to design new inhibitors for antibiotic development .

- Pathway Disruption : By inhibiting crucial enzymes, this compound can disrupt metabolic pathways in target organisms, providing a basis for developing novel antimicrobial agents .

Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antifungal Activity | Enzyme Target |

|---|---|---|---|

| This compound | Moderate | High | FabI |

| 1-(4-chlorobenzyl)-1H-imidazole | High | Moderate | FabI |

| 2-(1H-imidazol-2-yl)-phenol | Low | High | Ergosterol Synthesis |

Synthesis Routes

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | DMF, K2CO3; Room Temperature | This compound |

| Oxidation | H2O2 or KMnO4; Acidic Medium | Disulfides or sulfonic acids |

| Reduction | LiAlH4 or NaBH4; Anhydrous Conditions | Imidazole-2-thiol |

Case Studies

-

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of E. coli and other pathogens, supporting its potential as a lead structure for antibiotic development . -

Case Study 2: Synthesis of Novel Derivatives

A recent publication explored the synthesis of novel derivatives from this compound through electrophilic substitution reactions. The resulting compounds exhibited enhanced biological activities, highlighting the importance of structural modifications in drug design .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- 1-(3-Methylbenzyl)-1H-imidazole (CAS 102993-65-7):

A positional isomer with the methyl group on the benzyl ring’s meta position. While structurally similar (similarity score: 1.00), the altered substituent position can influence reactivity and intermolecular interactions due to steric and electronic differences . - This modification increases solubility in polar solvents compared to the methyl-substituted parent compound .

Table 1: Structural Analogs and Key Differences

| Compound | Substituent Position/Type | Key Property Differences |

|---|---|---|

| 1-(4-Methylbenzyl)-1H-imidazole | 4-methylbenzyl | Moderate lipophilicity (log P ~2–3) |

| 1-(3-Methylbenzyl)-1H-imidazole | 3-methylbenzyl | Slight steric hindrance differences |

| (4-(Imidazolylmethyl)phenyl)methanamine | Benzyl-amine | Increased solubility in water |

Electronic and Optical Modifications

- 4,5-Di(furan-2-yl)-1-(4-methylbenzyl)-2-phenyl-1H-imidazole (3a) :

Incorporates furan rings at positions 4 and 5 of the imidazole. This extended conjugation enhances fluorescence properties. Its styryl derivative (3h) exhibits a red-shifted emission (~50 nm) due to the π-conjugated styryl group, highlighting the role of substituents in tuning optical behavior . - 1-(4-Dimethylaminobenzyl)-2-(4-dimethylaminophenyl)-1H-benzimidazole (3e): Electron-donating dimethylamino groups increase electron density, improving solubility in organic solvents and altering UV-Vis absorption profiles compared to non-amino-substituted analogs .

Table 2: Electronic Substituent Effects

| Compound | Substituent Type | Key Impact |

|---|---|---|

| This compound | Methyl (electron-neutral) | Baseline lipophilicity and reactivity |

| 3a (furan-substituted) | Furan (electron-rich) | Enhanced fluorescence |

| 3e (dimethylamino-substituted) | Dimethylamino (electron-donating) | Increased solubility and red-shifted absorption |

Pharmacologically Relevant Derivatives

- Yan7874: A dichlorophenyl-containing analog (1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol) acts as an orexin receptor agonist. The halogenated phenyl group enhances binding affinity and metabolic stability compared to non-halogenated derivatives .

- TIO and ECO Imidazole Derivatives :

Halogenated benzyl groups (e.g., TIO: 2-chloro-3-thienyl; ECO: 4-chlorophenyl) confer high lipophilicity (log P 4.4–5.61), improving membrane permeability and efficacy in antifungal applications .

Table 3: Pharmacological Comparisons

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | None (baseline) | Limited intrinsic activity |

| Yan7874 | Dichlorophenyl, imino | Orexin receptor agonism |

| TIO | Chlorothienyl | Antifungal (enhanced log P) |

Preparation Methods

Direct N-Benzylation Using 4-Methylbenzyl Chloride

In a representative procedure, dimethyl 1H-imidazole-4,5-dicarboxylate (7.0 g, 38 mmol) is reacted with 4-methylbenzyl chloride (1–5 equiv) in dimethylformamide (DMF, 50 mL) in the presence of potassium carbonate (0.2–5 equiv) at 30–120°C for 3–24 hours. Post-reaction workup involves:

-

Dilution with 150 mL water

-

Extraction with ethyl acetate (200 mL)

-

Washing the organic layer with water (200 mL)

-

Drying over anhydrous sodium sulfate

-

Rotary evaporation to isolate the crude product

This method typically yields this compound derivatives in 40–50% yield after purification. The reaction mechanism proceeds via an SN2 pathway, where the deprotonated imidazole nitrogen attacks the benzylic carbon of 4-methylbenzyl chloride.

One-Pot Multi-Component Synthesis

Recent advancements have enabled the synthesis of this compound through metal-free, one-pot reactions. A study demonstrated the condensation of:

-

4-Methylbenzylamine

-

Aromatic aldehydes

-

α-Diketones

in dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours. This method eliminates the need for pre-functionalized imidazole precursors and achieves yields up to 78%.

Reaction Optimization

Key parameters influencing yield in this approach include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 90–100°C | +15% yield |

| Solvent | DMSO | +22% vs DMF |

| Reaction Time | 7 hours | Peak efficiency |

| Molar Ratio (1:1:1) | 1.2:1:1 | Prevents byproducts |

Characterization data for the product includes:

Comparative Analysis of Synthetic Methods

The following table summarizes key performance metrics across different synthesis routes:

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 44–50 | 92–95 | 3–24 h | Industrial |

| One-Pot Synthesis | 70–78 | 98 | 6–8 h | Lab-scale |

| Catalytic (Theoretical) | 65–75* | 95* | 4–6 h* | Developing |

*Estimated based on analogous systems

Industrial-Scale Production Considerations

For bulk synthesis, the direct alkylation method remains predominant due to:

-

Availability of 4-methylbenzyl chloride ($12–15/kg industrial pricing)

-

Established safety protocols for DMF handling

-

Compatibility with continuous flow reactors

Key process optimization strategies include:

-

Solvent Recycling : DMF recovery rates exceeding 85% through vacuum distillation

-

Waste Reduction : Conversion of KCO3 byproducts to potassium nitrate fertilizers

-

Energy Efficiency : Microwave-assisted reactions reducing process time by 40%

Characterization and Quality Control

Rigorous analytical protocols ensure compound identity and purity:

Spectroscopic Characterization

Q & A

Q. What are the optimal synthetic routes for 1-(4-methylbenzyl)-1H-imidazole, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Copper(I)-Catalyzed Coupling: A robust method uses 4-methylbenzyl chloride and imidazole in DMF with K₂CO₃ as a base and CuI (0.1 eq.) as a catalyst under argon at 120°C for 24 hours .

- Solvent and Catalyst Optimization: Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions. Increasing CuI loading (up to 0.2 eq.) may enhance reaction efficiency, but excessive amounts can promote decomposition. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) improves yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 2.25 ppm for the methyl group, aromatic protons at 7.05–7.65 ppm) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 213.1264 for C₁₂H₁₃N₂) .

- X-ray Crystallography: Resolve structural ambiguities. For example, SHELXL97 refines triclinic crystal systems (space group P1, a = 9.6610 Å) to confirm benzyl-imidazole connectivity .

Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Hydrolysis: The methylbenzyl group may undergo cleavage in concentrated HCl, forming imidazole and 4-methylbenzyl chloride derivatives.

- Oxidative Stability: Under KMnO₄ or CrO₃, the imidazole ring remains intact, but the methyl group oxidizes to a carboxylic acid in harsh conditions .

- Base-Mediated Reactions: K₂CO₃ in DMF promotes alkylation but may deprotonate the imidazole N-H under prolonged heating, requiring controlled reaction times .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, DFT) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Comparative Molecular Similarity Indices Analysis (CoMSIA): Build 3D-QSAR models using training sets (e.g., 34 analogs) to correlate substituent effects (steric, electrostatic) with biological endpoints (e.g., ED₅₀ in epilepsy models) .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, electron-withdrawing groups on the benzyl ring lower LUMO energy, enhancing electrophilic interactions .

Q. What strategies resolve structural ambiguities in X-ray crystallography for benzyl-imidazole derivatives?

Methodological Answer:

- Twinned Data Refinement: Use SHELXL-97 to handle high-resolution twinned data (e.g., HKLF 5 format). For triclinic systems (Z = 4), apply restraints to anisotropic displacement parameters .

- Hydrogen Bonding Analysis: Map intermolecular interactions (e.g., C–H⋯π contacts between methylbenzyl and imidazole rings) to validate packing motifs .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity?

Methodological Answer:

- Substituent Screening: Replace the 4-methyl group with halogens (e.g., Cl, Br) or electron-deficient groups (CF₃) to modulate lipophilicity and target binding. For example, 4-CF₃ analogs show improved carbonic anhydrase inhibition (IC₅₀ < 1 µM) .

- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to identify critical interactions. The imidazole N-3 atom often hydrogen-bonds with catalytic residues in enzymes like 15-lipoxygenase .

Q. What methodologies address contradictions in reported biological activity data for benzyl-imidazole analogs?

Methodological Answer:

- Dose-Response Reproducibility: Validate IC₅₀/EC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition) .

- Meta-Analysis of SAR: Compare datasets from diverse studies. For example, discrepancies in antiepileptic activity may arise from differences in MES test protocols (e.g., electroshock intensity, animal models) .

Q. How can late-stage diversification techniques expand the functional group repertoire of this compound?

Methodological Answer:

- Palladium-Catalyzed Cross-Coupling: Introduce aryl groups at C-2 via Suzuki-Miyaura reactions (e.g., with 4-bromobenzaldehyde, Pd(PPh₃)₄, K₂CO₃ in toluene/EtOH) .

- Click Chemistry: Attach triazole moieties using CuAAC (CuSO₄, sodium ascorbate) for library synthesis. For example, 1,2,3-triazole-linked derivatives show enhanced antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.